N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-(trifluoromethyl)benzenesulfonamide N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-(trifluoromethyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 2034572-69-3
VCID: VC6663782
InChI: InChI=1S/C17H19F3N2O3S2/c18-17(19,20)13-3-1-4-14(11-13)27(23,24)21-12-15(16-5-2-8-25-16)22-6-9-26-10-7-22/h1-5,8,11,15,21H,6-7,9-10,12H2
SMILES: C1CSCCN1C(CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C3=CC=CO3
Molecular Formula: C17H19F3N2O3S2
Molecular Weight: 420.47

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-(trifluoromethyl)benzenesulfonamide

CAS No.: 2034572-69-3

Cat. No.: VC6663782

Molecular Formula: C17H19F3N2O3S2

Molecular Weight: 420.47

* For research use only. Not for human or veterinary use.

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-(trifluoromethyl)benzenesulfonamide - 2034572-69-3

Specification

CAS No. 2034572-69-3
Molecular Formula C17H19F3N2O3S2
Molecular Weight 420.47
IUPAC Name N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-3-(trifluoromethyl)benzenesulfonamide
Standard InChI InChI=1S/C17H19F3N2O3S2/c18-17(19,20)13-3-1-4-14(11-13)27(23,24)21-12-15(16-5-2-8-25-16)22-6-9-26-10-7-22/h1-5,8,11,15,21H,6-7,9-10,12H2
Standard InChI Key NFVXKCMWGJUPEJ-UHFFFAOYSA-N
SMILES C1CSCCN1C(CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C3=CC=CO3

Introduction

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound that integrates multiple functional groups, including a furan ring, a thiomorpholine moiety, and a trifluoromethyl-substituted benzenesulfonamide. This compound is of significant interest in various fields, including medicinal chemistry and material science, due to its unique structure and potential biological activities.

Synthesis Methods

The synthesis of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-(trifluoromethyl)benzenesulfonamide typically involves several steps. These synthetic routes often utilize reagents such as bases (e.g., triethylamine) and solvents (e.g., dimethylformamide) to facilitate the reactions while controlling temperature and reaction time to maximize yield and minimize by-products.

Synthesis Steps

  • Preparation of Intermediates: The synthesis begins with the preparation of furan and thiomorpholine intermediates.

  • Coupling Reactions: The intermediates are then coupled with a trifluoromethyl-substituted benzenesulfonyl chloride under basic conditions.

  • Purification: The final product is purified using techniques such as chromatography.

Potential Biological Activities

This compound has been investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities. The trifluoromethyl group enhances binding affinity to enzymes or receptors, while the thiomorpholine moiety may influence pharmacokinetics by modulating solubility and permeability.

Biological Activity Table

ActivityDescription
Anti-inflammatoryPotential to inhibit inflammatory pathways
AnticancerPotential to inhibit cancer cell growth
Mechanism of ActionInteraction with specific biological targets

Research Findings and Future Directions

Research findings suggest that N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-(trifluoromethyl)benzenesulfonamide is a promising candidate for drug development due to its unique structure and potential biological activities. Further studies are needed to fully explore its therapeutic potential and optimize its structure for improved efficacy and safety.

Future Research Directions

  • In Vivo Studies: Conduct in vivo studies to assess efficacy and safety in animal models.

  • Structure Optimization: Perform structure-activity relationship (SAR) studies to optimize the compound's structure for better biological activity.

  • Clinical Trials: Pursue clinical trials to evaluate its safety and efficacy in humans.

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